molecular formula C₂₆H₄₃N₃O₉ B1147589 5-Azido-5-deoxy-beta-D-galactofuranose 1,2,3,6-Tetrakis(2,2-diMethylpropanoate) CAS No. 226877-06-1

5-Azido-5-deoxy-beta-D-galactofuranose 1,2,3,6-Tetrakis(2,2-diMethylpropanoate)

Cat. No. B1147589
M. Wt: 541.63
InChI Key:
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Description

5-Azido-5-deoxy-beta-D-galactofuranose derivatives are crucial in the synthesis of complex carbohydrates and glycoconjugates, primarily due to their role in biological processes and their potential in therapeutic agent development. These compounds serve as key intermediates in the construction of glycosidic bonds, facilitating the study of carbohydrate-mediated biological events.

Synthesis Analysis

The synthesis of derivatives of 5-deoxy-beta-D-galactofuranose, such as 5-azido-5-deoxy derivatives, often involves starting from D-galacturonic acid or other galactose derivatives. These processes may include steps like photoinduced electron transfer (PET) deoxygenation, per-O-acetylation, and SnCl4-promoted glycosylation to achieve the desired azido-functionalized furanose compounds (Bordoni, Marino, & de Lederkremer, 2010).

Scientific Research Applications

Synthesis and Derivative Formation

5-Azido-5-deoxy-beta-D-galactofuranose derivatives are often utilized in the synthesis of complex carbohydrates and glycoconjugates. These derivatives serve as key intermediates in various synthetic routes. For example, Tanahashi, Kiso, and Hasegawa (1983) demonstrated the synthesis of 2-acetamido-2-deoxy-5-thio-α-D-galactopyranose, highlighting the versatility of galactofuranose derivatives in carbohydrate chemistry (Tanahashi, Kiso, & Hasegawa, 1983).

Enzymatic Characterization Tools

Derivatives of 5-Azido-5-deoxy-beta-D-galactofuranose are used to study enzymatic activities. Bordoni, de Lederkremer, and Marino (2010) synthesized derivatives of 5-deoxy-beta-D-galactofuranose to characterize beta-D-galactofuranosidases, providing insights into enzyme-substrate interactions (Bordoni, de Lederkremer, & Marino, 2010).

Antimicrobial and Antileishmanial Activities

5-Azido-5-deoxy-beta-D-galactofuranose derivatives have been explored for their potential antimicrobial properties. Suleman et al. (2014) investigated the effects of alkyl-galactofuranoside derivatives on Leishmania donovani, demonstrating the antimicrobial potential of these compounds (Suleman et al., 2014).

Catalytic Activity Studies

In the field of polymer science, derivatives of 5-Azido-5-deoxy-beta-D-galactofuranose have been synthesized and used to study their catalytic activities. Han, Yoo, Kim, Lee, and Chang (1997) synthesized ribofuranose-containing polymers and evaluated their catalytic activity, demonstrating the applicability of these derivatives in polymer chemistry (Han, Yoo, Kim, Lee, & Chang, 1997).

properties

IUPAC Name

[(2R)-2-azido-2-[(2S,3S,4R,5S)-3,4,5-tris(2,2-dimethylpropanoyloxy)oxolan-2-yl]ethyl] 2,2-dimethylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H43N3O9/c1-23(2,3)19(30)34-13-14(28-29-27)15-16(36-20(31)24(4,5)6)17(37-21(32)25(7,8)9)18(35-15)38-22(33)26(10,11)12/h14-18H,13H2,1-12H3/t14-,15+,16+,17-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLKYKJIAGQRDOG-ICUGJSFKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OCC(C1C(C(C(O1)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)OC[C@H]([C@H]1[C@@H]([C@H]([C@@H](O1)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H43N3O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

541.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Azido-5-deoxy-beta-D-galactofuranose 1,2,3,6-Tetrakis(2,2-diMethylpropanoate)

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